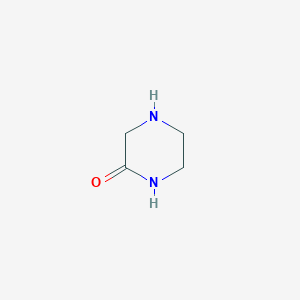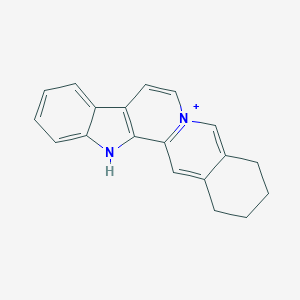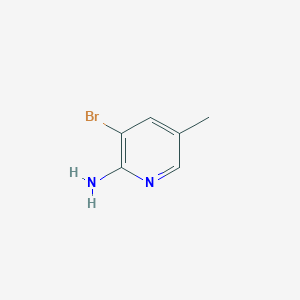
1,6-Dimethoxynaphthalene
Vue d'ensemble
Description
1,6-Dimethoxynaphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, where two methoxy groups are substituted at the 1 and 6 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Méthodes De Préparation
1,6-Dimethoxynaphthalene can be synthesized through the O-dimethylation of 1,6-dihydroxynaphthalene using dimethyl sulfate in the presence of sodium hydroxide . The reaction is typically carried out in a two-stage process:
First Stage: Sodium hydrosulfite is added to a medium of petroleum ether and sodium hydroxide aqueous solution to prevent oxidation. Quaternary ammonium salt is used as a phase transition catalyst, and dimethyl sulfate is added gradually.
Second Stage: Additional sodium hydroxide aqueous solution and dimethyl sulfate are added to complete the reaction.
This method is advantageous due to its high purity yield and the ability to recover and reuse petroleum ether.
Analyse Des Réactions Chimiques
1,6-Dimethoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalenes.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,6-Dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It serves as a building block for the synthesis of calixarenes and other macrocyclic compounds, which have applications in supramolecular chemistry.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,6-dimethoxynaphthalene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biological pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1,6-Dimethoxynaphthalene can be compared with other dimethoxynaphthalene derivatives, such as:
- 1,5-Dimethoxynaphthalene
- 1,7-Dimethoxynaphthalene
- 2,6-Dimethoxynaphthalene
- 2,3-Dimethoxynaphthalene
These compounds share similar structural features but differ in the positions of the methoxy groups, which can influence their chemical reactivity and applications. For example, this compound is unique in its ability to form specific macrocyclic structures, making it valuable in supramolecular chemistry .
Propriétés
IUPAC Name |
1,6-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-10-6-7-11-9(8-10)4-3-5-12(11)14-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUFUWIWCCOVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304821 | |
| Record name | 1,6-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3900-49-0 | |
| Record name | 3900-49-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dimethoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 1,6-dimethoxynaphthalene?
A1: One efficient approach involves the O-dimethylation of 1,6-dihydroxynaphthalene with dimethyl sulfate in the presence of sodium hydroxide. Careful selection of solvents and additives is crucial for optimizing yield and purity. [] Another method leverages the reaction of 7-lithiated this compound with ethoxymethylenecyanoacetic acid ethyl ester, providing access to complex structures like octahydrobenzo[g]quinolines. []
Q2: How does the structure of this compound lend itself to the synthesis of macrocyclic compounds?
A2: this compound serves as a valuable precursor for constructing calix[4]naphthalenes, macrocycles with electron-rich cavities. These macrocycles are synthesized via a Bronsted acid-catalyzed condensation reaction with formaldehyde. The resulting calix[4]naphthalenes exhibit unique conformational and complexation properties due to their enlarged, electron-rich cavities. []
Q3: Can this compound be used to synthesize chiral compounds?
A3: Absolutely. The reaction of this compound with (S)-epichlorohydrin, catalyzed by copper, yields a key intermediate that can be further transformed into enantiomerically pure (3S, 4aS, 10aR)-quinagolide, a pharmaceutically relevant compound. [] Additionally, racemic mixtures of compounds like 5-methoxy-2-(N-propylamino)tetralin, synthesized from this compound, can be resolved to obtain individual enantiomers. [, ]
Q4: What are the advantages of using this compound in the synthesis of (S)-2-Amino-5-methoxytetralin compared to other methods?
A4: Utilizing this compound as a starting material allows for a scalable synthesis of (S)-2-Amino-5-methoxytetralin, a key intermediate for the dopamine D2 agonist N-0923. The synthesis involves a Birch reduction followed by reductive amination and resolution. Importantly, the undesired enantiomer can be recycled back to the racemic mixture, enhancing the overall efficiency of the process. []
Q5: Are there any known limitations or challenges associated with using this compound in chemical synthesis?
A5: While generally versatile, this compound presents some challenges during chlorosulfination with thionyl chloride. Instead of yielding the desired sulfinyl chlorides, the reaction often leads to byproducts like thiosulfonates and sulfides, stemming from the reactivity of the initial sulfinyl chloride. [] This highlights the importance of careful reaction optimization and consideration of potential side reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

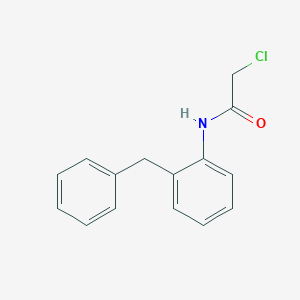
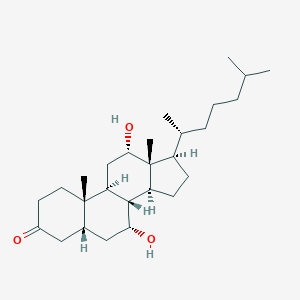
![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)
![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)
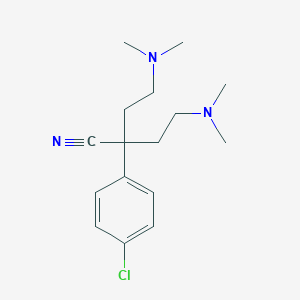
![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
